molecular formula C21H26O13 B3029098 5,7-Dihydroxychromone 7-rutinoside CAS No. 52538-46-2

5,7-Dihydroxychromone 7-rutinoside

Cat. No.: B3029098
CAS No.: 52538-46-2
M. Wt: 486.4 g/mol
InChI Key: VRENMLJKIZWCDO-OMBWQCGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxychromone 7-rutinoside typically involves the extraction from plant sources. The process includes several steps such as crushing the plant material, soaking it in a suitable solvent (like ethanol or methanol), filtering, and then crystallizing the compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory extraction but on a larger scale. The plant material is processed in bulk, and advanced chromatographic techniques are used to purify the compound. High-performance liquid chromatography (HPLC) is often employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dihydroxychromone 7-rutinoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Chemistry: In chemistry, 5,7-Dihydroxychromone 7-rutinoside is used as a reference standard in analytical studies. Its unique structure makes it a valuable compound for studying flavonoid biosynthesis and metabolism .

Biology: Biologically, this compound is studied for its antioxidant properties. It helps in scavenging free radicals and protecting cells from oxidative stress.

Medicine: In medicine, this compound is researched for its potential therapeutic benefits. It has shown promise in anti-inflammatory and anticancer studies, making it a candidate for drug development.

Industry: Industrially, this compound is used in the formulation of dietary supplements and herbal medicines due to its health benefits.

Mechanism of Action

The mechanism of action of 5,7-Dihydroxychromone 7-rutinoside involves its interaction with various molecular targets and pathways. It exhibits antioxidant activity by neutralizing free radicals and reducing oxidative stress. Additionally, it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . The compound also shows potential in inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Biological Activity

5,7-Dihydroxychromone 7-rutinoside is a flavonoid compound that has garnered attention for its diverse biological activities. This article provides an overview of its pharmacological properties, including antioxidant, anti-inflammatory, and angiogenic effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is a glycosylated flavonoid, characterized by the presence of two hydroxyl groups at positions 5 and 7 of the chromone ring, along with a rutinoside moiety. Its molecular formula is C21H20O11C_{21}H_{20}O_{11} with a molecular weight of approximately 432.38 g/mol. The compound's structure is crucial for its biological activity, particularly in modulating various cellular pathways.

1. Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can effectively scavenge free radicals and inhibit lipid peroxidation. For instance, in a study evaluating extracts from Drynaria fortunei, the compound was found to significantly reduce reactive oxygen species (ROS) levels in RAW264.7 cells induced by lipopolysaccharides (LPS) .

Table 1: Antioxidant Activity of this compound

Assay TypeIC50 Value (µg/mL)Reference
DPPH Scavenging19.00
ABTS Scavenging303.94
Lipid PeroxidationNot specified

2. Anti-inflammatory Effects

The compound has also been associated with anti-inflammatory effects. It modulates the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In studies involving LPS-stimulated macrophages, treatment with this compound led to a decrease in pro-inflammatory cytokines .

3. Angiogenic Activity

In vivo studies have highlighted the angiogenic potential of this compound. In chick chorioallantoic membrane (CAM) assays, it promoted neovascularization and enhanced endothelial cell migration and tube formation in human umbilical vascular endothelial cells (HUVECs). The mechanism involves the upregulation of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), particularly MMP-2 .

Table 2: Angiogenic Effects of this compound

Assay TypeResultReference
CAM AssayIncreased neovascularization
HUVEC Tube Formation AssayEnhanced tube formation
MMP-2 ExpressionUpregulated

Case Studies

A notable case study involved the application of extracts containing this compound in wound healing models. The study found that treatment with these extracts significantly improved wound closure rates compared to controls, suggesting its potential as a therapeutic agent in regenerative medicine .

Properties

IUPAC Name

5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O13/c1-7-14(24)16(26)18(28)20(32-7)31-6-12-15(25)17(27)19(29)21(34-12)33-8-4-10(23)13-9(22)2-3-30-11(13)5-8/h2-5,7,12,14-21,23-29H,6H2,1H3/t7-,12-,14-,15-,16+,17+,18+,19-,20+,21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRENMLJKIZWCDO-OMBWQCGDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)C=COC4=C3)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C=COC4=C3)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dihydroxychromone 7-rutinoside
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5,7-Dihydroxychromone 7-rutinoside
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5,7-Dihydroxychromone 7-rutinoside
Reactant of Route 4
5,7-Dihydroxychromone 7-rutinoside
Reactant of Route 5
5,7-Dihydroxychromone 7-rutinoside
Reactant of Route 6
5,7-Dihydroxychromone 7-rutinoside

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